molecular formula C9H8F3NO2 B8353498 2-[4-(Trifluoromethoxy)phenyl]acetamide

2-[4-(Trifluoromethoxy)phenyl]acetamide

Cat. No. B8353498
M. Wt: 219.16 g/mol
InChI Key: HLWOZZQVALWHFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(Trifluoromethoxy)phenyl]acetamide is a useful research compound. Its molecular formula is C9H8F3NO2 and its molecular weight is 219.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C9H8F3NO2

Molecular Weight

219.16 g/mol

IUPAC Name

2-[4-(trifluoromethoxy)phenyl]acetamide

InChI

InChI=1S/C9H8F3NO2/c10-9(11,12)15-7-3-1-6(2-4-7)5-8(13)14/h1-4H,5H2,(H2,13,14)

InChI Key

HLWOZZQVALWHFP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(=O)N)OC(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-(Trifluoromethoxy)phenylacetic acid (2 g, 9.085 mmol) was dissolved in DMF (20 ml, dry) and PyBOP (4.728 g, 9.085 mmol) was added. The mixture was stirred in an ice-bath and ammonia gas was bubbled in for 5 mins. The ice-bath was removed and the mixture was stirred at rt overnight and then evaporated in vacuum. Water (50 ml) was added into the residue and it was extracted with EtOAc (20 ml×3). The extracts were combined, washed with saturated aqueous NaHCO3 (15 ml), water (20 ml×3), brine (15 ml), dried (MgSO4) and evaporated. The residue was purified by column chromatography (ISOLUTE SI, 20 g/70 ml), eluting with DCM, then MeOH/DCM (1:99), to give the title compound (1.14 g, 57%) as a white solid. Mass Spectrum: M−H+ 218. 1H NMR (400 MHz, CD3OD): δ 3.53 (s, 2H), 7.20 (d, 2H), 7.38 (d, 2H). 13C NMR (100 MHz, CD3OD): 42.5, 121.9 (q, J=253 Hz), 122.1, 131.8, 136.3, 149.4, 176.2.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
4.728 g
Type
reactant
Reaction Step Two
Yield
57%

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